![molecular formula C11H12ClF3O3 B12545957 3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL CAS No. 653578-08-6](/img/structure/B12545957.png)
3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a chloro group, a trifluoroethoxy group, and a phenoxy group attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL typically involves multiple steps:
Reaction of 2,4-dinitrochlorobenzene with 2,2,2-trifluoroethanol: This step forms 2,4-dinitrochlorobenzene trifluoroethanol ether.
Reaction with methanesulfonyl chloride: The intermediate is then reacted with methanesulfonyl chloride to produce 2-chloro-4-methanesulfonyl-3-(2,2,2-trifluoroethoxy)methylbenzene.
Base-catalyzed reaction: Finally, the compound is treated with a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by other nucleophiles.
Oxidation reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction reactions: The compound can be reduced to form different alcohol derivatives.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation reactions: Reagents such as potassium permanganate, chromium trioxide, or other oxidizing agents are used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution reactions: Various substituted phenoxypropanol derivatives.
Oxidation reactions: Corresponding ketones or aldehydes.
Reduction reactions: Different alcohol derivatives.
Aplicaciones Científicas De Investigación
3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(methylsulfonyl)-3-(2,2,2-trifluoroethoxy)methylbenzoic acid: Shares similar structural features but differs in functional groups.
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: Another compound with a trifluoroethoxy group but with a different core structure.
Uniqueness
3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Número CAS |
653578-08-6 |
|---|---|
Fórmula molecular |
C11H12ClF3O3 |
Peso molecular |
284.66 g/mol |
Nombre IUPAC |
3-[2-chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-ol |
InChI |
InChI=1S/C11H12ClF3O3/c12-9-6-8(18-7-11(13,14)15)2-3-10(9)17-5-1-4-16/h2-3,6,16H,1,4-5,7H2 |
Clave InChI |
IORSNQAPKDRMFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OCC(F)(F)F)Cl)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


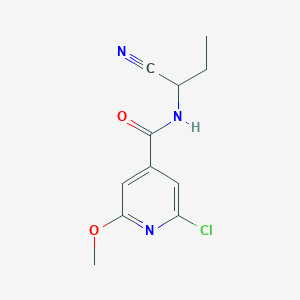
![Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12545884.png)
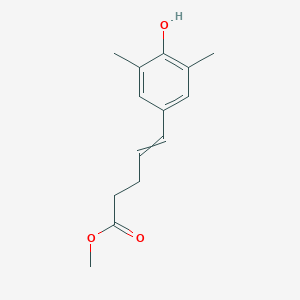
![5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12545890.png)
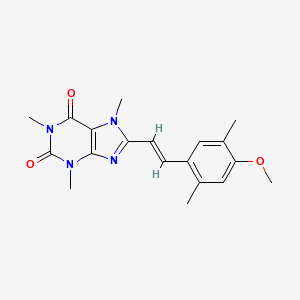
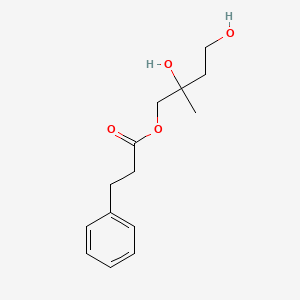
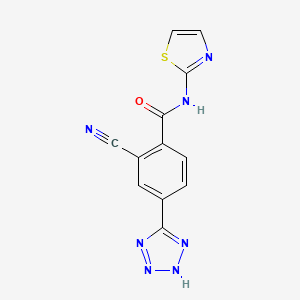
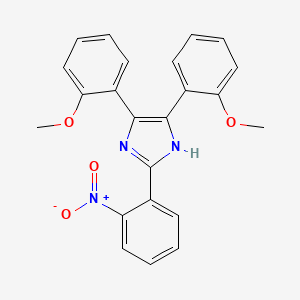

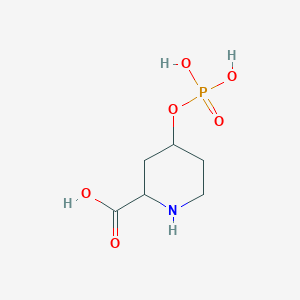
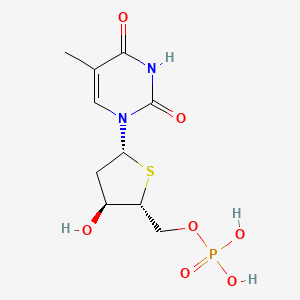
![Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate](/img/structure/B12545927.png)
![Dimethyl 2'-methyl[1,1'-biphenyl]-2,3-dicarboxylate](/img/structure/B12545932.png)
![N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide](/img/structure/B12545945.png)
